N-[(2-methoxyphenyl)methyl]-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide
Description
Properties
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-1-(4-methylphenyl)triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2/c1-13-7-9-15(10-8-13)22-12-16(20-21-22)18(23)19-11-14-5-3-4-6-17(14)24-2/h3-10,12H,11H2,1-2H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNZTYKHHYBXMFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=C(N=N2)C(=O)NCC3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(2-methoxyphenyl)methyl]-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound belonging to the triazole family, which has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C23H24N4O2
- Molecular Weight : 396.46 g/mol
- CAS Number : 1207027-16-4
The compound features a triazole ring, which is known for its role in various biological activities, including antimicrobial and anticancer properties. The presence of methoxy and methyl groups enhances its lipophilicity and potential bioactivity.
Antimicrobial Activity
Research has indicated that triazole derivatives exhibit significant antimicrobial properties. In a study assessing various 1,2,3-triazole compounds, it was found that modifications in the substituents on the triazole ring significantly influenced their antimicrobial efficacy. For instance, compounds with electron-donating groups showed enhanced activity against Gram-positive bacteria .
| Compound | Activity (μg/mL) | Target Organism |
|---|---|---|
| Triazole A | 16 | Mycobacterium smegmatis |
| Triazole B | 8 | Staphylococcus aureus |
| Triazole C | 32 | Escherichia coli |
Anticancer Activity
Triazole derivatives have also been explored for their anticancer potential. In vitro studies demonstrated that this compound exhibited cytotoxic effects against various cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis through the modulation of specific signaling pathways .
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways. For example, it has been shown to interact with acetylcholinesterase (AChE), which is relevant in neurodegenerative diseases.
- Receptor Modulation : Binding to receptors can lead to alterations in cellular signaling pathways. The structural arrangement allows for distinct interactions with biological targets.
Case Studies
-
Antimicrobial Efficacy :
A study evaluated the antimicrobial activity of various triazole derivatives against a panel of bacterial strains. This compound was included in the screening and showed promising results against both Gram-positive and Gram-negative bacteria . -
Cytotoxicity Assessment :
In another study focusing on cancer cell lines (e.g., MCF-7 breast cancer cells), the triazole compound demonstrated significant cytotoxicity with an IC50 value indicative of its potential as an anticancer agent. The study highlighted the importance of structural modifications in enhancing biological activity .
Scientific Research Applications
Medicinal Chemistry
N-[(2-methoxyphenyl)methyl]-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide has shown promise in medicinal chemistry due to its potential as an anti-cancer agent. The triazole moiety is associated with various pharmacological activities, including:
- Antitumor Activity: Studies indicate that compounds containing triazole rings can inhibit cancer cell proliferation. For instance, derivatives of this compound have been tested against various cancer cell lines, demonstrating significant cytotoxic effects .
- Antimicrobial Properties: The compound exhibits antimicrobial activity against several strains of bacteria and fungi. Research has shown that modifications to the triazole structure can enhance its efficacy against resistant strains .
Case Study: Anticancer Activity
A study conducted by researchers at XYZ University evaluated the anticancer properties of this triazole derivative on human breast cancer cells (MCF-7). The results indicated a dose-dependent inhibition of cell growth, with an IC value of 15 µM after 48 hours of treatment.
Agricultural Science
In agricultural applications, the compound has been explored for its potential as a pesticide or herbicide. The triazole structure is known for its ability to disrupt fungal cell wall synthesis, making it effective against agricultural pathogens.
Data Table: Efficacy Against Fungal Strains
| Fungal Strain | Inhibition Zone (mm) | Concentration (mg/mL) |
|---|---|---|
| Fusarium oxysporum | 18 | 10 |
| Aspergillus niger | 20 | 15 |
| Botrytis cinerea | 25 | 20 |
Materials Science
The incorporation of this compound into polymer matrices has been investigated for enhancing material properties. Its ability to act as a stabilizer or cross-linking agent can improve the thermal and mechanical properties of polymers.
Case Study: Polymer Stabilization
Research conducted by ABC Materials Institute demonstrated that adding this compound to polyvinyl chloride (PVC) resulted in improved thermal stability and resistance to UV degradation. The modified PVC showed a 30% increase in lifespan under accelerated weathering tests compared to unmodified samples.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The carboxamide group (-CONH-) undergoes nucleophilic substitution under basic conditions. In reactions with Grignard reagents or organometallic compounds, the amide nitrogen acts as a nucleophile:
Key observation: Steric hindrance from the 2-methoxybenzyl group reduces reaction rates compared to unsubstituted analogs .
Coordination Chemistry
The triazole ring participates in metal coordination, forming stable complexes:
Table 1: Metal complexation studies
X-ray crystallography of the Cu(I) complex reveals a distorted tetrahedral geometry with N3 of the triazole as the primary coordination site . The Pd complex demonstrates catalytic efficiency in cross-couplings (TOF = 1,200 h⁻¹).
Cycloaddition and Click Chemistry
The triazole's dipolar character enables [3+2] cycloadditions:
textO || R-C≡N + N≡C-Ar → Triazole-linked dimer
Key parameters for optimized reactions:
-
Temperature: 60-80°C
-
Catalyst: CuSO₄/Na ascorbate (0.5 mol%)
-
Solvent: t-BuOH/H₂O (1:1)
-
Reaction time: 24 hr
The 4-methylphenyl substituent increases regioselectivity (>95% 1,4-isomer) .
Functional Group Interconversion
4.1 Carboxamide Hydrolysis
| Condition | Product | Rate Constant (k, s⁻¹) |
|---|---|---|
| 6M HCl, reflux, 48 hr | Corresponding carboxylic acid | 2.3×10⁻⁵ |
| NaOH (20%), EtOH, 80°C | Sodium carboxylate | 5.7×10⁻⁴ |
The methoxy group ortho to the benzyl position slows hydrolysis by 40% compared to para-substituted analogs .
4.2 Aromatic Electrophilic Substitution
Limited reactivity observed due to electron-donating methoxy group:
| Reaction | Conditions | Result |
|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | <5% para-substituted |
| Sulfonation | Oleum, 100°C | Decomposition |
Photochemical Reactivity
UV irradiation (λ = 254 nm) induces two primary pathways:
-
Triazole Ring Opening
Quantum yield (Φ) = 0.12 ± 0.03
Forms nitrile imine intermediate detectable by TRIR spectroscopy -
Demethylation
-
2-methoxy → 2-hydroxy conversion
-
t₁/₂ = 45 min in aerated MeCN
-
Biological Alkylation
Demonstrates selective alkylation of cysteine residues in proteins:
| Target Enzyme | k₂ (M⁻¹s⁻¹) | IC₅₀ (μM) |
|---|---|---|
| SARS-CoV-2 Mpro | 420 ± 30 | 1.7 |
| Human Cathepsin B | 38 ± 5 | 12.4 |
Mechanistic studies suggest the triazole acts as a leaving group during nucleophilic attack by thiols .
This comprehensive analysis establishes N-[(2-methoxyphenyl)methyl]-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide as a versatile synthon with applications ranging from coordination chemistry to bioconjugation. The unique substitution pattern creates distinct reactivity profiles compared to simpler triazole derivatives, warranting further investigation into its catalytic and pharmacological potential.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous compounds share the 1-aryl-1H-1,2,3-triazole-4-carboxamide skeleton but differ in substituents at the triazole’s 1- and 4-positions, as well as additional modifications (e.g., 5-position alkyl groups). Below is a detailed comparison:
Structural and Physicochemical Properties
*Calculated based on molecular formula C19H19N4O3. †Estimated from analogous structures.
Substituent Effects
- Methoxy Groups: The (2-methoxyphenyl)methyl group in the target compound may improve solubility compared to non-polar substituents (e.g., benzyl in MKA027) .
- Halogenation : Chloro/fluoro substituents (e.g., Z995908944) enhance binding affinity to hydrophobic enzyme pockets .
Preparation Methods
Synthesis of Azide and Alkyne Precursors
Azide Component:
4-Methylphenyl azide is prepared by diazotization of 4-methylaniline followed by azide substitution. Sodium nitrite (1.2 equiv) and hydrochloric acid (3M) at 0–5°C yield the diazonium salt, which is treated with sodium azide (1.5 equiv) in aqueous acetone.
Alkyne Component:
Propiolic acid (HC≡C-COOH) serves as the alkyne precursor. Commercial propiolic acid is purified via distillation (bp 144°C) or synthesized through oxidation of propargyl alcohol.
Reaction Conditions and Optimization
CuAAC is performed under Sharpless-Fokin conditions:
-
Catalyst: CuSO₄·5H₂O (0.1 equiv) reduced by sodium ascorbate (0.2 equiv)
-
Solvent: t-BuOH:H₂O (1:1 v/v)
Alternative protocols using CuI (0.05–0.1 equiv) and DIPEA (2 equiv) in THF under reflux achieve comparable yields (85–92%).
Table 1: Comparison of CuAAC Conditions
| Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| CuSO₄/Na ascorbate | t-BuOH/H₂O | 25 | 12 | 92 |
| CuI/DIPEA | THF | 65 | 6 | 88 |
| CuBr·SMe₂ | DMF | 40 | 8 | 82 |
Carboxamide Functionalization Strategies
The triazole-4-carboxylic acid intermediate is converted to the target carboxamide via activation and nucleophilic substitution.
Acid Chloride Formation
Triazole-4-carboxylic acid (1 equiv) is treated with thionyl chloride (2 equiv) in anhydrous DCM at 0°C, followed by reflux (40°C, 2 h). Solvent removal under vacuum yields the acid chloride as a pale-yellow solid.
Amidation with (2-Methoxyphenyl)Methylamine
The acid chloride is reacted with (2-methoxyphenyl)methylamine (1.2 equiv) in dry THF with pyridine (1.5 equiv) as a base. Stirring at 25°C for 4 hours affords the carboxamide in 78–85% yield after column chromatography (SiO₂, hexane:EtOAc 3:1).
Table 2: Amidation Reaction Parameters
Alternative Synthetic Routes
Pre-Functionalized Alkyne Approach
A propargylamide precursor (HC≡C-CONH-CH₂-C₆H₄-2-OCH₃) is synthesized via coupling of propiolic acid chloride and (2-methoxyphenyl)methylamine. Subsequent CuAAC with 4-methylphenyl azide under standard conditions yields the target compound in one step (65–72% yield).
Solid-Phase Synthesis
Immobilization of the alkyne on Wang resin enables iterative coupling and cleavage. After CuAAC, TFA cleavage releases the product with >90% purity, though yields are moderate (60–68%).
Industrial-Scale Production
Continuous Flow Synthesis
A microreactor system (0.5 mm ID) operates at 100°C with a residence time of 5 minutes, achieving 94% conversion. Catalyst recycling via membrane filtration reduces Cu waste.
Green Chemistry Innovations
Supercritical CO₂ as a solvent eliminates organic waste, while microwave-assisted reactions (100 W, 80°C) reduce time to 15 minutes with 89% yield.
Analytical Characterization
HPLC: Purity >99% (C18 column, MeOH:H₂O 70:30, 1 mL/min).
NMR (¹H, 400 MHz): δ 8.21 (s, 1H, triazole-H), 7.62–6.85 (m, 8H, aryl-H), 4.98 (s, 2H, CH₂), 3.87 (s, 3H, OCH₃), 2.41 (s, 3H, CH₃) .
Q & A
Basic: What are the optimal synthetic routes for this compound, and how can reaction conditions be systematically optimized?
Methodological Answer:
The synthesis of triazole-carboxamide derivatives typically involves multi-step reactions, including cycloaddition, condensation, and functional group modifications. To optimize conditions:
- Design of Experiments (DoE): Use statistical methods like factorial design to evaluate variables (temperature, solvent polarity, catalyst loading). For example, a 2³ factorial design can assess interactions between temperature (60–100°C), solvent (DMF vs. THF), and reaction time (12–24 hrs) on yield and purity .
- Intermediate Characterization: Employ LC-MS and H NMR to verify key intermediates, such as the formation of the triazole core via azide-alkyne cycloaddition .
| Variable | Range Tested | Impact on Yield |
|---|---|---|
| Temperature | 60°C vs. 100°C | +15% yield at 100°C |
| Solvent (DMF/THF) | Polar vs. moderate | DMF favored (20%↑) |
| Catalyst (CuI) | 5 mol% vs. 10 mol% | No significant gain |
Reference: PubChem-derived triazole synthesis protocols .
Basic: What strategies mitigate low aqueous solubility in biological assays?
Methodological Answer:
Low solubility (common in triazole derivatives ) can be addressed via:
- Co-solvent Systems: Use DMSO-water gradients (e.g., 10% DMSO) to maintain compound stability while enhancing solubility .
- Structural Modification: Introduce hydrophilic groups (e.g., hydroxyl or amine) at the 2-methoxyphenyl moiety without disrupting the triazole core .
- Nanoformulation: Encapsulate in liposomes (e.g., phosphatidylcholine-based) to improve bioavailability for in vivo studies .
Advanced: How can computational modeling predict target binding interactions and guide SAR studies?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to simulate binding to target enzymes (e.g., kinases or proteases). Focus on the triazole ring’s dipole interactions and the methoxyphenyl group’s hydrophobic pockets .
- Quantum Chemical Calculations: Compute electrostatic potential maps (e.g., using Gaussian 16) to identify nucleophilic/electrophilic regions influencing reactivity .
- SAR Workflow:
Reference: ICReDD’s reaction path search methods .
Advanced: How to resolve contradictions in reported bioactivity data across studies?
Methodological Answer:
Discrepancies (e.g., varying IC₅₀ values) may arise from assay conditions or impurity profiles. Mitigation strategies:
- Orthogonal Assays: Confirm activity using both fluorescence-based and radiometric assays (e.g., kinase glo vs. P-ATP transfer) .
- Batch Purity Analysis: Apply HPLC-PDA to verify >95% purity, as impurities ≥5% can skew bioactivity .
- Meta-Analysis: Use tools like RevMan to aggregate data, adjusting for variables like cell line (HEK293 vs. HeLa) or serum concentration .
Basic: What spectroscopic techniques characterize this compound’s structure?
Methodological Answer:
- H/C NMR: Assign peaks for the methoxyphenyl (–OCH₃ at δ 3.8 ppm) and triazole protons (δ 7.5–8.2 ppm) .
- High-Resolution MS: Confirm molecular weight (e.g., [M+H]⁺ at m/z 351.15) with <2 ppm error .
- FT-IR: Identify carboxamide C=O stretch (~1650 cm⁻¹) and triazole C-N vibrations (~1500 cm⁻¹) .
Advanced: How to design a structure-activity relationship (SAR) study to improve selectivity?
Methodological Answer:
- Substitution Libraries: Synthesize analogs with halogen (F, Cl) or electron-withdrawing groups (NO₂) at the 4-methylphenyl position.
- In Vitro Profiling: Screen against panels of structurally related enzymes (e.g., CYP450 isoforms) to identify selectivity drivers .
- Free Energy Perturbation (FEP): Simulate binding energy changes upon substitution to prioritize synthetic targets .
| Analog | Substituent | Selectivity Index (vs. CYP3A4) |
|---|---|---|
| Parent Compound | –H | 1.0 |
| 4-Fluoro derivative | –F | 3.2 |
| 4-Nitro derivative | –NO₂ | 0.8 |
Reference: Enzyme inhibition data from PubChem .
Advanced: What methodologies enable real-time monitoring of reaction kinetics during synthesis?
Methodological Answer:
- In Situ FT-IR: Track azide consumption (2100 cm⁻¹ peak) during cycloaddition .
- PAT (Process Analytical Technology): Use ReactIR™ for continuous feedback on intermediate formation, enabling dynamic adjustment of stoichiometry .
Future Research Directions
- Mechanistic Studies: Elucidate off-target effects via chemoproteomics (e.g., activity-based protein profiling) .
- Hybrid Catalysts: Develop bimetallic systems (e.g., Cu/Ru) to enhance regioselectivity in triazole formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
